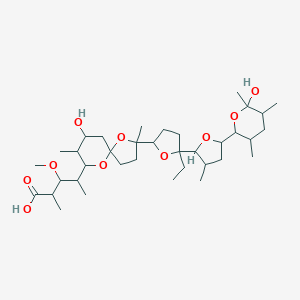

![molecular formula C10F16 B058292 Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] CAS No. 112754-13-9](/img/structure/B58292.png)

Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

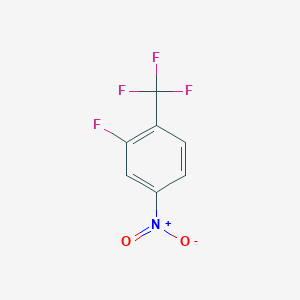

Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene], commonly known as PFMB, is a highly fluorinated compound that has gained significant attention in scientific research due to its unique properties. PFMB is a bicyclic compound that contains a perfluoroalkyl group, which makes it highly resistant to chemical and biological degradation. This property has made PFMB a popular choice for various applications in the scientific research field.

Wirkmechanismus

The mechanism of action of PFMB is not well understood, but it is believed to be due to its highly fluorinated structure. PFMB has a high affinity for hydrophobic surfaces, which allows it to interact with cell membranes and other biological structures. This interaction can lead to changes in membrane fluidity and permeability, which can affect cell function and signaling pathways.

Biochemische Und Physiologische Effekte

PFMB has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that PFMB can affect cell viability and proliferation, as well as induce oxidative stress and inflammation. In vivo studies have shown that PFMB can accumulate in various organs, including the liver and kidneys, and can lead to changes in organ function and morphology.

Vorteile Und Einschränkungen Für Laborexperimente

PFMB has several advantages for use in lab experiments. It is highly stable and resistant to chemical and biological degradation, which allows it to be used in a wide range of applications. PFMB is also highly soluble in organic solvents, which makes it easy to handle and manipulate in the lab.

However, there are also limitations to the use of PFMB in lab experiments. Its high fluorine content can make it difficult to analyze using standard analytical techniques, and its hydrophobic nature can make it difficult to work with in aqueous solutions. PFMB is also relatively expensive compared to other fluorinated compounds, which can limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for research on PFMB. One area of interest is the development of new synthesis methods for PFMB and other fluorinated compounds. There is also interest in the development of new applications for PFMB, such as in the development of new materials and coatings. Another area of interest is the study of the long-term effects of PFMB exposure on human health and the environment. Overall, PFMB is a highly versatile compound that has the potential to be used in a wide range of applications in the scientific research field.

Synthesemethoden

PFMB can be synthesized through a variety of methods, including the Diels-Alder reaction, radical addition reaction, and electrochemical fluorination. The most common method of synthesizing PFMB is through the Diels-Alder reaction, which involves the reaction of 1,3-butadiene with perfluoro-1,5-cyclooctadiene in the presence of a catalyst.

Wissenschaftliche Forschungsanwendungen

PFMB has been widely used in scientific research due to its unique properties. It has been used as a surfactant in emulsion polymerization, as a lubricant in micro-electro-mechanical systems (MEMS), and as a precursor for the synthesis of other fluorinated compounds. PFMB has also been used in the development of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance.

Eigenschaften

CAS-Nummer |

112754-13-9 |

|---|---|

Produktname |

Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] |

Molekularformel |

C10F16 |

Molekulargewicht |

424.08 g/mol |

IUPAC-Name |

1,1,2,3,3,4,4,5,5,6,6,7,7-tridecafluoro-2-(trifluoromethyl)indene |

InChI |

InChI=1S/C10F16/c11-3(12)1-2(4(13,14)7(3,19)10(24,25)26)6(17,18)9(22,23)8(20,21)5(1,15)16 |

InChI-Schlüssel |

YSIICTZDCHXGAR-UHFFFAOYSA-N |

SMILES |

C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |

Kanonische SMILES |

C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |

Synonyme |

1,1,2,3,3,4,4,5,5,6,6,7,7-Tridecafluoro-2-(trifluoromethyl)-2,3,4,5,6, 7-hexahydro-1H-indene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)